molecular formula C11H10N4O2S B1592047 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile CAS No. 106368-32-5

5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1592047
CAS No.: 106368-32-5
M. Wt: 262.29 g/mol
InChI Key: KZDIEUIKKWXKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile is a specialized heterocyclic building block of significant interest in medicinal and agrochemical research. The 5-aminopyrazole scaffold is a privileged structure in drug discovery, known for its role as a core template in numerous biologically active compounds . This particular derivative is a valuable synthon for the construction of more complex nitrogen-containing heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common pharmacophores in development candidates . While specific data on this compound is limited, related 5-aminopyrazole-4-carbonitriles have been synthesized using green mechanochemical methods and novel catalysts, highlighting the contemporary relevance of this chemical class . Furthermore, structurally similar 5-aminopyrazole compounds have demonstrated a range of pharmacological activities in scientific literature, including service as kinase inhibitors (e.g., Aurora B kinase), corticotropin-releasing factor (CRF-1) receptor antagonists, and agents with antibacterial and antifungal properties . The 4-(methylsulfonyl)phenyl substituent on the pyrazole nitrogen is a distinctive feature that may influence the compound's electronic properties and binding affinity, making it a promising intermediate for probing new biological targets or optimizing activity in existing series. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-1-(4-methylsulfonylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-18(16,17)10-4-2-9(3-5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDIEUIKKWXKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618139
Record name 5-Amino-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106368-32-5
Record name 5-Amino-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, including the 4-(methylsulfonyl)phenyl derivative, typically involves the cyclocondensation of aryl hydrazines with (ethoxymethylene)malononitrile or related β-ketonitrile precursors under reflux conditions in alcoholic solvents (ethanol or trifluoroethanol). This reaction forms the pyrazole ring selectively, yielding the 5-amino-1-aryl-pyrazole-4-carbonitrile as the exclusive regioisomer without formation of 3-amino isomers or uncyclized hydrazides.

Detailed Synthetic Procedure

  • Starting materials :

    • 4-(methylsulfonyl)phenylhydrazine (or its hydrochloride salt)
    • (Ethoxymethylene)malononitrile
  • Solvent : Absolute ethanol or trifluoroethanol (2 mL per 1.2 mmol scale)

  • Reaction conditions :

    • The aryl hydrazine is dissolved in the solvent under nitrogen atmosphere.
    • (Ethoxymethylene)malononitrile is added slowly with stirring.
    • The mixture is refluxed for 3–4 hours (reflux temperature ~78 °C for ethanol).
    • For hydrazine hydrochloride salts, a prior neutralization step with triethylamine at 0 °C is recommended to free the hydrazine base before addition of (ethoxymethylene)malononitrile.
  • Workup and purification :

    • After completion, the reaction mixture is cooled and diluted with ethyl acetate.
    • The organic phase is washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
    • The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients or by recrystallization from ethanol or ethanol/water mixtures to yield the pure this compound.

Alternative and Related Synthetic Routes

Reaction Example from Patent Literature (Adapted)

Step Reagents & Conditions Description Yield & Notes
1 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.2 mmol) neutralized with triethylamine (1 mmol) in ethanol (2 mL) at 0 °C Free the hydrazine base for reaction Complete neutralization
2 Add (ethoxymethylene)malononitrile (1.2 mmol) slowly under stirring Formation of intermediate hydrazone -
3 Reflux under nitrogen atmosphere for 3–4 hours Cyclization to this compound High regioselectivity
4 Workup: Dilution with ethyl acetate, wash with water, dry over Na2SO4, filter, evaporate solvent Isolation of crude product -
5 Purification by silica gel chromatography or recrystallization Obtain pure product Yields typically 60–85% depending on substituents

Analytical and Research Findings Related to Preparation

  • Selectivity : The reaction is highly regioselective for the 5-amino-1-aryl pyrazole, with no detectable formation of 3-amino isomers or hydrazides, confirmed by NMR and chromatographic purity.

  • Yields : Reported yields for similar aryl-substituted pyrazoles range from 47% to 84%, depending on the electronic nature of the aryl substituent and reaction conditions.

  • Characterization :

    • NMR (1H, 13C) confirms the pyrazole ring and substitution pattern.
    • IR spectroscopy shows characteristic nitrile stretch (~2240 cm⁻¹) and NH2 bands (~3200–3400 cm⁻¹).
    • Melting points for related compounds are typically in the range 179–187 °C, indicating crystalline purity.

Summary Table of Preparation Parameters for this compound

Parameter Condition/Value Remarks
Starting materials 4-(methylsulfonyl)phenylhydrazine hydrochloride, (ethoxymethylene)malononitrile Hydrazine salt requires neutralization
Solvent Absolute ethanol or trifluoroethanol Solvent choice affects solubility
Neutralization agent Triethylamine (for hydrazine salts) Required to free hydrazine base
Reaction temperature Reflux (~78 °C for ethanol) 3–4 hours typical reflux time
Atmosphere Nitrogen Prevents oxidation
Workup Extraction with ethyl acetate, washing, drying Standard organic workup
Purification Silica gel column chromatography or recrystallization Hexane/ethyl acetate gradient
Yield 60–85% (based on similar aryl hydrazines) Dependent on substituent and conditions
Product characterization NMR, IR, melting point Confirms structure and purity

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The carbonitrile group undergoes nucleophilic substitution under basic or acidic conditions. For example:

Reagent Conditions Product Source
Hydrazine hydrateEthanol, reflux (4–6 h)5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbohydrazide
Sodium methoxideMethanol, 60°CMethyl 5-amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carboxylate

The cyano group’s reactivity is enhanced by conjugation with the pyrazole ring, facilitating nucleophilic attack at the nitrile carbon .

Oxidation

The amino group (-NH₂) can be oxidized to nitroso (-NO) or nitro (-NO₂) derivatives:

Oxidizing Agent Conditions Product Source
H₂O₂ (30%)Acetic acid, 50°C5-Nitroso-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
KMnO₄Acidic aqueous media5-Nitro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile

Reduction

The cyano group can be reduced to amine:

Reducing Agent Conditions Product Source
LiAlH₄Dry THF, 0°C to reflux5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-methylamine

Diazotization and Coupling Reactions

The primary amino group undergoes diazotization with nitrous acid (HNO₂), forming diazonium intermediates that couple with aromatic amines or phenols:

Example Reaction:

Diazonium salt+PhenolpH 9105 4 Hydroxyphenylazo 1 4 methylsulfonyl phenyl 1H pyrazole 4 carbonitrile\text{Diazonium salt}+\text{Phenol}\xrightarrow{\text{pH }9-10}\text{5 4 Hydroxyphenylazo 1 4 methylsulfonyl phenyl 1H pyrazole 4 carbonitrile}

Coupling Partner Conditions Product Source
PhenolAqueous NaHCO₃, 0–5°CAzo-linked pyrazole derivative
AnilineAcetate buffer, RT5-(Phenylazo)-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile

Cyclization Reactions

The amino and cyano groups participate in cyclocondensation to form fused heterocycles:

With α-Ketoesters:

5 Amino pyrazole+Ethyl acetoacetateAcOH Pyrazolo 3 4 d pyrimidinone\text{5 Amino pyrazole}+\text{Ethyl acetoacetate}\xrightarrow{\text{AcOH }}\text{Pyrazolo 3 4 d pyrimidinone}

Reagent Conditions Product Source
Ethyl acetoacetateAcetic acid, refluxPyrazolo[3,4-d]pyrimidin-7-one
ThioureaEthanol, H₂SO₄ catalystPyrazolo[3,4-d]pyrimidine-4-thiol

Electrophilic Substitution on the Pyrazole Ring

The methylsulfonyl group deactivates the ring, directing electrophiles to the less hindered positions (C-3 or C-5):

Electrophile Conditions Product Source
HNO₃ (fuming)H₂SO₄, 0°C3-Nitro-5-amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Cl₂ (gaseous)FeCl₃, CHCl₃, RT3-Chloro-5-amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile

Suzuki–Miyaura Cross-Coupling

The brominated derivative (if synthesized) can undergo palladium-catalyzed coupling:

Reagent Conditions Product Source
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C5-Amino-1-(4-(methylsulfonyl)phenyl)-3-phenyl-1H-pyrazole-4-carbonitrile

Key Mechanistic Insights:

  • Electronic Effects : The methylsulfonyl group withdraws electron density, reducing pyrazole ring reactivity toward electrophiles but enhancing stability of intermediates .

  • Steric Influence : The para-substituted sulfonyl group minimizes steric hindrance, favoring reactions at the amino and cyano sites .

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency due to the compound’s moderate solubility .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives, including 5-amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile, exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with a pyrazole core can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted, suggesting its use in developing new antibiotics .

Agrochemical Applications

1. Herbicidal Activity
Research has explored the use of pyrazole derivatives in agrochemicals, particularly as herbicides. The structural properties of this compound allow it to inhibit specific enzymes in plants, leading to effective weed control without harming crops .

2. Insecticidal Properties
Studies have also examined the insecticidal activity of this compound against agricultural pests. Its mechanism involves neurotoxic effects on insects, which could lead to its application in pest management strategies .

Case Study 1: Anticancer Activity
A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in breast and lung cancer models, showing IC50 values lower than those of established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving animal models of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Substituent (R) CAS Number Molecular Weight (g/mol) Key Properties/Applications
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile 4-CH3 103646-82-8 198.23 Intermediate in heterocyclic synthesis
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Cl 51516-68-8 218.64 Potential pesticidal activity
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 4-F 51516-70-2 202.19 High similarity to pesticidal agents
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 4-OCH3 - 214.22* Used in multi-component reactions
Target Compound 4-SO2CH3 - ~267.31* Hypothesized enhanced reactivity due to strong electron-withdrawing group

*Calculated based on molecular formula.

Key Observations:
  • Solubility : Sulfonyl groups generally improve aqueous solubility compared to hydrophobic substituents like methyl or chloro .
  • Bioactivity : Analogs with chloro or fluoro substituents (e.g., CAS 51516-68-8, 51516-70-2) are associated with pesticidal applications, suggesting that electron-withdrawing groups enhance target binding .
Example:
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-68-8): Synthesized via condensation of 3-chlorophenylhydrazine with ethoxymethylene malononitrile .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Properties

Property 4-CH3 3-Cl 4-F 4-SO2CH3 (Predicted)
Melting Point (°C) Not reported Not reported Not reported High (>200°C)
LogP ~2.1* ~2.5* ~1.9* ~1.2*
Solubility Low in water Low in water Moderate in DMSO Higher in polar solvents

*Predicted using computational tools.

Spectroscopic Features:
  • 1H NMR : Aromatic protons in the 7.2–8.2 ppm range; NH2 protons as singlets near 8.0 ppm .
  • IR: Cyano group absorption at ~2200 cm⁻¹; sulfonyl S=O stretches at ~1150–1300 cm⁻¹ .

Biological Activity

5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of pyrazoles, which are recognized for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activities associated with this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H10N4O2S
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 106368-32-5

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory markers .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. Specifically, compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines. For instance, studies have reported that derivatives related to this compound inhibit cell proliferation in breast and colon cancer models through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The results showed a dose-dependent decrease in inflammation markers in animal models, suggesting potential applications for treating inflammatory diseases such as arthritis .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability compared to control groups. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis, confirming the compound's potential as an anticancer agent .

Summary of Research Findings

Activity Mechanism Reference
Anti-inflammatoryInhibition of NF-kB signaling
AnticancerInduction of apoptosis and cell cycle arrest
AntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. Key steps include:
  • Precursor functionalization : Reacting a substituted phenylhydrazine with a β-ketonitrile derivative to form the pyrazole core .
  • Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under anhydrous conditions (e.g., DMF solvent, 0–5°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
  • Optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (60–80°C) enhances yields (see Table 1).

Table 1 : Reaction condition optimization for pyrazole derivatives (adapted from ):

SolventTemp (°C)CatalystYield (%)Purity (%)
DMF80K₂CO₃7295
THF60Triethylamine6590
DCM25None4085

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • ¹H/¹³C NMR : Key signals include the pyrazole C-H (δ 7.5–8.5 ppm), methylsulfonyl protons (δ 3.1–3.3 ppm), and nitrile carbon (δ 115–120 ppm) .
  • IR Spectroscopy : Peaks for -CN (2230–2240 cm⁻¹), -SO₂ (1320–1350 cm⁻¹), and -NH₂ (3300–3500 cm⁻¹) .
  • HPLC-MS : To confirm molecular ion ([M+H]⁺) and assess purity (>98%) .

Q. How do the methylsulfonyl and nitrile groups influence solubility and stability in aqueous vs. organic media?

  • Methodological Answer :
  • Solubility : The polar methylsulfonyl group enhances solubility in polar aprotic solvents (DMF, DMSO) but reduces it in water. Nitrile groups increase hydrophobicity .
  • Stability :
  • Aqueous buffers (pH 7.4) : Hydrolysis of the nitrile group may occur over 48 hours; use lyophilization for long-term storage .
  • Organic solvents : Stable in DMSO at –20°C for >6 months .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for:
  • Bond angles/lengths : Confirming the dihedral angle between the pyrazole ring and methylsulfonylphenyl group (expected: 15–25°) .
  • Intermolecular interactions : Hydrogen bonding (N-H···O=S) and π-π stacking of the phenyl rings stabilize the crystal lattice .
  • Procedure : Grow crystals via slow evaporation (acetone/hexane), collect data at 100 K, and refine using SHELXL .

Q. What computational strategies (e.g., DFT, molecular docking) predict biological target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitrile carbon as electrophilic center) .
  • Molecular Docking (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (COX-2) or kinases. The methylsulfonyl group may form hydrogen bonds with Arg120/Arg513 residues .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Substituent variation : Replace methylsulfonyl with sulfonamide or sulfonic acid to modulate solubility and target affinity .
  • Bioisosteric replacement : Swap nitrile (-CN) with trifluoromethyl (-CF₃) to enhance metabolic stability .
  • Key findings : Methylsulfonyl improves COX-2 selectivity (IC₅₀ reduction from 12 µM to 0.8 µM in analogs) .

Q. How should researchers address contradictory data in pharmacological assays (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows (e.g., anti-inflammatory at 10 µM vs. cytotoxicity at >50 µM) .
  • Off-target screening : Use kinase profiling panels (e.g., DiscoverX) to rule out nonspecific binding .
  • Mechanistic studies : Western blotting (p38 MAPK inhibition) or ELISA (PGE₂ reduction) validates target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.